Product packaging for Dimoxystrobin-5-benzoic acid(Cat. No.:)

Dimoxystrobin-5-benzoic acid

Cat. No.: B13444983
M. Wt: 356.4 g/mol
InChI Key: RKECPZYSBKSRJM-FXBPSFAMSA-N
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Description

Contextualization within the Strobilurin Class of Chemical Agents

Dimoxystrobin-5-benzoic acid is structurally related to the strobilurin class of fungicides. wikipedia.orgresearchgate.net Strobilurins are a significant group of agricultural fungicides, with many commercial derivatives such as azoxystrobin (B1666510), kresoxim-methyl, and dimoxystrobin (B129166) itself. wikipedia.org The foundational characteristic of natural strobilurins is the β-methoxyacrylate moiety, which is crucial for their fungicidal activity. researchgate.net

Strobilurins, also known as QoI (Quinone outside Inhibitors), act by inhibiting the mitochondrial respiration in fungi. wikipedia.orgresearchgate.netapsnet.orgplantsciencejournal.com They specifically block the electron transfer at the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III), thereby disrupting the production of ATP, the energy currency of the cell. researchgate.netapsnet.orgplantsciencejournal.com This highly specific mode of action is effective against a broad spectrum of fungal pathogens. researchgate.netplantsciencejournal.comrutgers.edu

While highly effective, the single-site action of strobilurins makes them susceptible to the development of resistance in fungi. rutgers.edulsu.edu

Significance as a Derivative or Metabolic Product of Dimoxystrobin

This compound is recognized as a metabolite of the fungicide dimoxystrobin. eurl-pesticides.eueurl-pesticides.eu The parent compound, dimoxystrobin, is a methoxyacrylate strobilurin fungicide used to control a variety of fungal diseases in crops like cereals and oilseed rape. nih.govnih.gov

The transformation of dimoxystrobin into its benzoic acid derivative occurs through metabolic processes. smolecule.com In target fungi, dimoxystrobin can be enzymatically modified to form this compound. smolecule.com This biotransformation is a key aspect of its biological activity and degradation. The degradation of dimoxystrobin in the environment can also lead to the formation of benzoic acid derivatives.

The European Food Safety Authority (EFSA) has noted that metabolites of dimoxystrobin, specifically 505M08 and 505M09 (another designation for this compound), are of toxicological relevance and have the potential for groundwater contamination. nih.govagrinfo.eu

Current Research Landscape and Identified Knowledge Gaps

The current research on this compound primarily revolves around its role as a fungicide and its environmental fate. nih.govsmolecule.com Studies have focused on its synthesis, biological activity, and its detection as a metabolite of dimoxystrobin in various environmental and biological samples. eurl-pesticides.eueurl-pesticides.eusmolecule.com

However, there are still significant knowledge gaps. While it is known to be a metabolite, the precise enzymatic pathways and kinetics of its formation in different organisms and environmental compartments are not fully elucidated. ljmu.ac.uk Furthermore, while its fungicidal properties are acknowledged, a comprehensive understanding of its specific spectrum of activity compared to the parent compound is an area for further investigation. smolecule.com

Recent studies have begun to explore the sublethal effects of the parent compound, dimoxystrobin, on non-target organisms like fish, revealing a need for more in-depth toxicological assessment of its metabolites, including this compound. mdpi.comnih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is driven by several key objectives:

Elucidating Metabolic Pathways: A primary goal is to map the complete metabolic pathways of dimoxystrobin in various organisms and environmental systems to better understand the formation, persistence, and fate of this compound. ljmu.ac.uk

Assessing Biological Activity: Research aims to characterize the full range of biological activities of this compound, not only its fungicidal efficacy but also its potential effects on other organisms. smolecule.commdpi.com

Developing Analytical Methods: The development of sensitive and reliable analytical methods is crucial for monitoring its presence in food, water, and soil, which is essential for regulatory purposes and risk assessment. eurl-pesticides.eueurl-pesticides.eusigmaaldrich.com

Understanding Environmental Impact: A significant objective is to assess the environmental risk posed by this metabolite, particularly its potential for groundwater contamination and its impact on aquatic ecosystems. nih.govagrinfo.eu

Interactive Data Table: Properties of this compound

Property Value Source
Chemical Name 3-[[2-[(E)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid lgcstandards.com
CAS Number 1418095-11-0 lgcstandards.coma2bchem.comqmx.com
Molecular Formula C19H20N2O5 lgcstandards.comqmx.com
Molecular Weight 356.37 g/mol lgcstandards.com
Appearance Colorless crystalline solid smolecule.com

| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane (B109758) | smolecule.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O5 B13444983 Dimoxystrobin-5-benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

3-[[2-[(Z)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid

InChI

InChI=1S/C19H20N2O5/c1-12-8-9-13(19(23)24)10-16(12)26-11-14-6-4-5-7-15(14)17(21-25-3)18(22)20-2/h4-10H,11H2,1-3H3,(H,20,22)(H,23,24)/b21-17-

InChI Key

RKECPZYSBKSRJM-FXBPSFAMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Origin of Product

United States

Mechanistic Investigations of Dimoxystrobin 5 Benzoic Acid Interactions with Target Biological Systems Non Human/non Clinical

Molecular Basis of Mitochondrial Respiration Inhibition in Fungal Pathogens

The primary mode of action for Dimoxystrobin-5-benzoic acid is the inhibition of mitochondrial respiration, a fundamental process for energy production in fungal cells. biosynth.com This inhibition is achieved by specifically targeting the cytochrome bc1 complex, also known as complex III, a critical component of the electron transport chain. biosynth.com By binding to this complex, this compound effectively halts the flow of electrons, thereby disrupting the synthesis of adenosine (B11128) triphosphate (ATP) and leading to fungal cell death. researchgate.netresearchgate.net

Binding Site Analysis within the Cytochrome bc1 Complex

This compound binds to a specific site within the cytochrome bc1 complex known as the Quinone outside (Qo) site. biosynth.com This site is located on the cytochrome b subunit, one of the three catalytic subunits of the complex. researchgate.net The high affinity and specificity of this binding are central to the compound's fungicidal efficacy.

The Qo site serves as the catalytic center for the oxidation of ubiquinol (B23937). Strobilurin fungicides, including this compound, act as competitive inhibitors at this site, mimicking the natural substrate. Their binding effectively blocks the entry and oxidation of ubiquinol, thus interrupting the electron transfer process. The precise interactions within this pocket are crucial for the inhibitory activity.

Molecular docking studies of strobilurin analogues have provided insights into the binding orientation within the Qo pocket. These studies indicate that the pharmacophore of these fungicides positions itself in close proximity to key amino acid residues that are critical for catalysis and inhibitor binding. unimi.itnih.gov

While specific experimental data on the ligand-protein interactions of this compound are not extensively detailed in publicly available literature, insights can be drawn from studies of structurally similar strobilurins like azoxystrobin (B1666510). The binding of these inhibitors within the Qo site is typically stabilized by a combination of hydrophobic interactions and hydrogen bonding.

For instance, molecular modeling of azoxystrobin binding to the cytochrome bc1 complex of Pyricularia oryzae (the rice blast pathogen) has shown that the inhibitor's pharmacophore interacts with key residues such as Phe128, Tyr131, Phe274, and Glu271. A hydrogen bond can form between the methoxy (B1213986) group of the methoxyacrylate moiety and the backbone nitrogen of Glutamate-271, further anchoring the inhibitor in the binding pocket. nih.gov It is highly probable that this compound engages in similar interactions, with its chemical structure facilitating a snug fit within the hydrophobic pocket of the Qo site, stabilized by specific hydrogen bonds.

Interaction TypePotential Interacting Residues in Cytochrome bRole in Binding
Hydrophobic InteractionsPhenylalanine (e.g., Phe128, Phe274), Tyrosine (e.g., Tyr131)Stabilize the inhibitor within the binding pocket.
Hydrogen BondingGlutamate (e.g., Glu271)Anchors the inhibitor and enhances binding affinity.

Electron Transfer Chain Disruption Mechanisms

By occupying the Qo site, this compound physically obstructs the transfer of electrons from ubiquinol to the subsequent carriers in the chain, namely the Rieske iron-sulfur protein and cytochrome c1. researchgate.netnih.gov This blockage leads to a cascade of events:

Inhibition of Ubiquinol Oxidation: The primary event is the cessation of ubiquinol oxidation at the Qo site.

Accumulation of Reduced Ubiquinol: With the forward reaction blocked, reduced ubiquinol (ubiquinol) accumulates in the inner mitochondrial membrane.

Depletion of Oxidized Cytochrome c: The lack of electron flow prevents the reduction of cytochrome c1 and subsequently cytochrome c, which is essential for the final transfer of electrons to complex IV (cytochrome c oxidase).

Collapse of the Proton Gradient: The cytochrome bc1 complex is a key contributor to the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. By inhibiting its function, this compound dissipates this gradient.

Cessation of ATP Synthesis: The ultimate consequence of the disrupted electron flow and proton gradient is the halt of ATP production, leading to an energy crisis within the fungal cell and eventual death. researchgate.net

Structural Changes Induced in Target Enzymes upon Binding

Mechanisms of Target-Site Resistance in Fungal Pathogens

The extensive use of QoI fungicides has led to the emergence of resistance in many fungal pathogen populations. The primary mechanism of this resistance is genetic mutations in the cytochrome b gene (cytb), which encodes the protein subunit containing the Qo binding site.

The most frequently observed and impactful mutation is a single nucleotide polymorphism that results in the substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A). frac.infonih.govnih.gov This seemingly minor change has profound consequences for the efficacy of many strobilurin fungicides. The smaller side chain of glycine at position 143 is critical for creating the necessary space within the Qo pocket to accommodate the inhibitor. The bulkier methyl side chain of alanine in the G143A mutant sterically hinders the binding of the fungicide, thereby reducing its inhibitory activity. unimi.it Isolates carrying the G143A mutation typically exhibit high levels of resistance. frac.info

Other mutations at different positions in the cytochrome b gene have also been associated with QoI resistance, although they often confer lower levels of resistance. These include the F129L (phenylalanine to leucine (B10760876) at position 129) and G137R (glycine to arginine at position 137) substitutions. frac.inforesearchgate.net The F129L mutation has been identified in several Cercospora species and is associated with moderate resistance to azoxystrobin. nih.govresearchgate.net

MutationAmino Acid ChangeEffect on Fungicide BindingLevel of Resistance
G143AGlycine to AlanineSteric hindrance, preventing inhibitor binding.High
F129LPhenylalanine to LeucineAlters the hydrophobic environment of the binding pocket.Moderate
G137RGlycine to ArginineIntroduces a charged residue, disrupting binding.Moderate

The presence and frequency of these mutations within a fungal population are critical factors in determining the field performance of this compound and other QoI fungicides.

Characterization of Point Mutations (e.g., G143A) in Cytochrome b and their Impact on Compound Efficacy

The development of resistance to strobilurin fungicides in many phytopathogenic fungi is predominantly linked to specific point mutations in the mitochondrial cytochrome b gene (CYTB). apsnet.org The most significant and widespread of these mutations is the G143A substitution. mdpi.comnih.govresearchgate.net This mutation involves a single nucleotide polymorphism, a transition from guanine (B1146940) to cytosine, which results in the replacement of a glycine residue with an alanine residue at position 143 of the cytochrome b protein. apsnet.orgnih.gov

The glycine at position 143 is critical for the effective binding of strobilurin fungicides to the Qo pocket of the enzyme. The substitution with alanine, a bulkier amino acid, sterically hinders the fungicide from docking correctly at its target site. mdpi.com This alteration significantly reduces the binding affinity between the compound and the cytochrome b protein, thereby diminishing the inhibitory effect of the fungicide. mdpi.com Consequently, fungal isolates carrying the G143A mutation exhibit high levels of resistance, rendering the fungicide largely ineffective for disease control. frac.info While other mutations like F129L and G137R also confer resistance, they typically result in moderate resistance levels, whereas the G143A mutation is associated with complete resistance and severe loss of disease control in the field. apsnet.orgfrac.info

Table 1: Impact of Key Point Mutations in Cytochrome b on Strobilurin Fungicide Efficacy
MutationAmino Acid ChangeEffect on Fungicide BindingResulting Resistance LevelReference
G143AGlycine → AlanineSignificantly reduces binding affinity due to steric hindranceHigh / Complete mdpi.comfrac.info
F129LPhenylalanine → LeucineModerately reduces binding affinityModerate / Partial apsnet.orgfrac.info
G137RGlycine → ArginineReduces binding affinityModerate / Partial frac.info

Computational Modeling of Resistant Enzyme-Compound Interactions

To elucidate the molecular basis of resistance, computational modeling techniques such as molecular docking and molecular dynamics simulations have been employed. researchgate.netbiorxiv.org These in silico studies provide detailed insights into the binding interactions between strobilurin compounds, including dimoxystrobin (B129166), and both the wild-type (WT) and G143A-mutated cytochrome b enzymes. researchgate.net

Molecular docking simulations have visually and energetically confirmed the impact of the G143A mutation. mdpi.com Models show that in the wild-type enzyme, the fungicide fits snugly into the Qo binding pocket, forming critical interactions with surrounding amino acid residues. However, when glycine-143 is replaced by alanine, the added methyl group of alanine protrudes into the binding space. mdpi.comresearchgate.net This steric clash disrupts the optimal orientation of the fungicide, weakens its binding, and reduces the number of favorable interactions with the enzyme's active site. mdpi.com In silico docking studies with dimoxystrobin have specifically investigated its binding interactions with the G143A-mutated form of cytochrome b. researchgate.net These computational approaches are crucial for understanding resistance mechanisms at an atomic level and can aid in the rational design of new fungicides that are effective against resistant strains. researchgate.net

Table 2: Comparison of Fungicide Interaction with Wild-Type vs. G143A-Mutated Cytochrome b based on Computational Models
Cytochrome b TypeKey Feature at Position 143Predicted Fungicide BindingConsequence for EfficacyReference
Wild-Type (WT)Glycine (small, flexible)High affinity, stable binding in the Qo pocketEffective inhibition of enzyme activity mdpi.comresearchgate.net
G143A MutantAlanine (bulkier methyl group)Low affinity, steric hindrance prevents stable bindingLoss of inhibitory activity, fungicide resistance mdpi.comresearchgate.netresearchgate.net

Molecular Interactions with Other Cellular Processes in Model Organisms (e.g., cell cycle modulation, antioxidant defense)

Beyond their primary role as respiratory inhibitors, strobilurin fungicides can engage in other molecular interactions within both fungal and plant cells, influencing a range of cellular processes.

Enzyme Inhibition Studies (e.g., esterases, proteases)

The interaction of strobilurin fungicides with enzymes other than cytochrome b has been a subject of study, particularly in the context of their environmental fate and non-target effects. Research has shown that certain microorganisms can degrade strobilurins through enzymatic action. Specifically, some bacteria utilize esterase enzymes to hydrolyze the methyl ester group present in many strobilurin molecules. nih.govnih.govresearchgate.net This de-esterification process is a detoxification mechanism, as it transforms the active fungicide into its corresponding, non-fungicidal parent acid. nih.gov For instance, the esterase StrH from Hyphomicrobium sp. has been identified and shown to catalyze the de-esterification of several strobilurins. nih.govnih.gov

While proteases are a major class of enzymes with critical cellular functions, and protease inhibitors are a significant area of drug development, direct studies detailing the inhibitory effects of this compound on specific fungal or plant proteases are not widely reported. nih.govnih.gov However, some research indicates that certain bacterial proteases, such as subtilisin, may exhibit a promiscuous methyl esterase activity capable of slowly transforming strobilurin fungicides. researchgate.net

Modulation of Fungal Cellular Pathways (e.g., septation inhibition)

Strobilurin fungicides can influence fungal cellular pathways beyond direct energy metabolism. While specific studies on Dimoxystrobin's effect on septation are limited, research on related compounds provides insight into broader cellular impacts. For example, studies combining the strobilurin azoxystrobin with the biocontrol agent Bacillus sp. have demonstrated significant effects on fungal morphology. mdpi.com In the presence of this combination, the phytopathogenic fungus Fusarium sambucinum exhibited visible mycelium fragmentation and disruption of the integrity of hyphal tip cells. mdpi.com Such effects indicate an interference with pathways responsible for maintaining cell wall structure and polarized growth, which are intrinsically linked to processes like septation and cell division.

Interaction with Plant Physiological Processes (e.g., salicylic (B10762653) acid biosynthesis)

Strobilurin fungicides are well-documented to have physiological effects on plants, often referred to as "greening effects," which extend beyond simple disease control. uepg.br These compounds can modulate various plant processes, including activating plant defense pathways. researchgate.net

One of the key interactions is the triggering of defense responses regulated by the plant hormone salicylic acid. uepg.brresearchgate.net Salicylic acid is a central signaling molecule in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against a wide range of pathogens. researchgate.net By influencing the salicylic acid pathway, strobilurins can prime the plant's defense system, leading to enhanced resistance against subsequent bacterial and viral infections, for which the fungicides themselves have no direct antimicrobial activity. researchgate.net Additionally, strobilurins have been shown to influence other plant hormones and enzymes, such as reducing the activity of ACC-synthase, which leads to lower ethylene (B1197577) production and a delay in leaf senescence. uepg.br

Acknowledgment of Data Unavailability

Following a comprehensive search of publicly available scientific literature, it has been determined that specific data regarding the environmental fate and degradation pathways of This compound is not sufficiently available to fulfill the detailed requirements of the requested article.

The inquiry sought an in-depth analysis structured around specific abiotic transformation processes, including detailed photolytic and hydrolytic degradation mechanisms, kinetics, and identification of transformation products. While general information exists for the parent compound, dimoxystrobin, and the broader class of strobilurin fungicides, the specific quantitative and mechanistic data for the this compound metabolite—such as photolysis quantum yields, half-lives in various matrices, the specific role of reactive oxygen species in its indirect photolysis, and pH-dependent hydrolysis kinetic constants—are not present in the available resources.

Regulatory assessment documents from bodies such as the European Food Safety Authority (EFSA) acknowledge the existence of various dimoxystrobin metabolites, identified by specific codes (e.g., 505M08, 505M09). nih.govresearchgate.net These documents confirm that these metabolites are considered in environmental risk assessments. nih.govresearchgate.net However, the detailed underlying studies containing the specific kinetic and mechanistic data required to populate the requested article structure are typically part of proprietary dossiers submitted by manufacturers and are not fully accessible in the public domain.

General degradation pathways for strobilurin fungicides often involve the hydrolysis of an ester linkage to form a corresponding carboxylic acid and degradation via photolysis. nih.govnih.govfrontiersin.org While this suggests that this compound, as a carboxylic acid derivative, is a plausible and likely persistent metabolite, the absence of specific studies on this compound prevents a detailed and accurate discussion of its unique environmental behavior as per the requested outline.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusion requirements of the prompt, the generation of the requested article is not possible at this time due to the lack of specific, verifiable data for this compound in the public scientific literature.

Environmental Fate and Degradation Pathways of Dimoxystrobin 5 Benzoic Acid

Abiotic Transformation Processes

Hydrolytic Degradation Pathways

Characterization of Hydrolytic Products

Adsorption and Desorption Dynamics in Environmental Compartments

The movement and persistence of Dimoxystrobin-5-benzoic acid in the environment are heavily influenced by its adsorption (binding) and desorption (release) from soil and sediment particles. These dynamics determine its bioavailability for degradation and its potential for transport into water systems.

The adsorption and desorption of pesticide metabolites in soil are complex processes governed by the physicochemical properties of both the chemical and the soil. Key soil components influencing these interactions include organic matter and mineral constituents like clay.

Soil Organic Matter (SOM): Organic matter is a primary sorbent for many organic compounds. The interaction between this compound and SOM is likely to be a significant factor in its environmental retention. The presence of functional groups in the benzoic acid structure can lead to various types of bonding with organic matter.

Mineral Constituents: Clay content and the types of minerals present in the soil also play a crucial role. The higher surface area and charge of clay particles can increase the potential for adsorption. For weak acid pesticides, soil pH is a critical factor; as pH changes, the charge of the molecule can change, affecting its affinity for soil colloids.

The sorption of benzoic acid has been observed to be higher in soils with greater clay and organic matter content. This suggests that this compound's binding to soil particles will be stronger in soils rich in these components.

The mobility of this compound in soil, and its subsequent potential to leach into groundwater, is inversely related to its adsorption. High adsorption to soil particles reduces its concentration in the soil solution, thereby limiting its downward movement.

Conversely, in soils with low organic matter and low clay content (e.g., sandy soils), adsorption is expected to be weaker. This would result in higher concentrations of the compound in the soil water, leading to increased mobility and a greater potential for leaching into deeper soil layers and eventually groundwater. The persistence and leaching of pesticides are conditioned by factors including microbial activity, temperature, water content, and the availability of the compound in the soil.

Biotic Transformation and Biodegradation Processes

The primary mechanism for the breakdown of organic pesticides in the environment is biotic transformation, driven by microorganisms such as bacteria and fungi.

Microbial Degradation Pathways in Soil and Water Systems

Microorganisms can utilize pesticides as a source of nutrients, breaking them down into simpler, less toxic compounds, and in some cases, completely mineralizing them to carbon dioxide and water. The degradation of strobilurin fungicides and related benzoic acid compounds by soil and water microbes has been documented. The process often begins with the cleavage of ester or ether linkages, followed by the breakdown of the aromatic ring structures. For benzoic acid and its derivatives, degradation can proceed through intermediates like catechol or protocatechuic acid before the aromatic ring is opened.

While specific studies isolating microorganisms that degrade this compound are not detailed in the search results, research on related compounds has identified several bacterial genera with the ability to break down strobilurins and aromatic acids. These microorganisms are typically isolated from contaminated soils or industrial wastewater through enrichment techniques. The following genera, known for their metabolic versatility, are prominent candidates for the biodegradation of this compound.

Microorganism Genus Relevant Degradation Capabilities Key Findings
Bacillus Capable of degrading a wide range of xenobiotic compounds, including aromatic hydrocarbons and pesticides.Species like Bacillus subtilis and Bacillus licheniformis have been shown to effectively degrade various pesticides. They can utilize toxic compounds as a source of carbon and energy, often mineralizing them completely.
Pseudomonas Well-known for degrading aromatic compounds, including benzoic acid and 3-phenoxybenzoic acid.Strains such as Pseudomonas pseudoalcaligenes and Pseudomonas putida possess enzymatic pathways (dioxygenases) that initiate the breakdown of aromatic rings.
Burkholderia Includes species capable of degrading and utilizing lignin (B12514952) and other aromatic compounds found in soil.The genus Paraburkholderia is particularly noted for its presence in soil environments and its ability to metabolize complex organic molecules.
Arthrobacter Known to degrade various herbicides and benzoic acid derivatives.Species within this genus can grow on compounds like 2,4,5-trimethoxybenzoic acid and are adaptable to various environmental conditions. Paenarthrobacter ureafaciens has shown rapid degradation of atrazine.
Sphingomonas Able to degrade persistent aromatic hydrocarbons and metabolites like 3-phenoxybenzoic acid.A strain identified as Sphingomonas sp. SC-1 was isolated from activated sludge and could use 3-phenoxybenzoic acid as its sole carbon and energy source, degrading it completely.
Hyphomicrobium Implicated in the degradation of strobilurin fungicides.A novel esterase gene responsible for the detoxification of strobilurin fungicides was identified in a Hyphomicrobium sp. strain.
Enzymatic Mechanisms of Biodegradation (e.g., esterase activity, methyl ester cleavage)

The biodegradation of strobilurin fungicides, the class to which the parent compound of this compound belongs, is often initiated by enzymatic action. A key mechanism in the degradation of many strobilurins is the hydrolysis of the methyl ester group, a reaction catalyzed by esterase enzymes. This cleavage is a critical detoxification step, as the ester moiety is part of the toxophore responsible for the fungicidal activity.

While this compound is already the result of such a cleavage from its parent compound, dimoxystrobin (B129166), understanding the enzymatic processes involved in the initial transformation is crucial. Research has identified bacteria capable of transforming strobilurin fungicides by hydrolyzing the methyl ester group, rendering them non-fungicidal. Specifically, a carboxypeptidase, subtilisin Carlsberg, has been shown to exhibit this activity, albeit with low specific activity.

More recently, a novel detoxification esterase, designated StrH, has been isolated from a Hyphomicrobium sp. strain. This enzyme is directly responsible for the de-esterification of strobilurin fungicides. nih.gov The catalytic efficiencies (kcat/Km) of StrH have been determined for several strobilurins, demonstrating its broad substrate specificity within this class of fungicides. nih.gov Microbial degradation of azoxystrobin (B1666510), a related strobilurin, has also been linked to the hydrolysis of the carboxylic ester bond. nih.gov The enzymatic removal of methyl protecting groups is a well-established process, with esterases from organisms like Bacillus subtilis and lipases from Candida antarctica being particularly effective.

Since this compound already possesses a carboxylic acid group, its subsequent enzymatic degradation would proceed via different pathways, likely involving the breakdown of its aromatic ring structures.

Proposed Metabolic Routes and Identification of Biodegradation Metabolites

Direct studies delineating the complete metabolic pathway of this compound are not extensively available. However, insights can be drawn from the degradation of its parent compound, dimoxystrobin, and other strobilurin fungicides. The primary degradation pathways for strobilurins in soil involve the hydrolysis of the methyl ester, leading to the formation of the corresponding acid metabolite, which in the case of dimoxystrobin is this compound.

Following the formation of the acid, further degradation is anticipated to involve the cleavage and breakdown of the aromatic rings. For the related fungicide azoxystrobin, a proposed metabolic pathway in the bacterium Ochrobactrum anthropi involves the initial hydrolysis of the ester linkage, followed by the degradation of the aromatic rings, resulting in several intermediate products. nih.gov A minor metabolite of the parent compound dimoxystrobin has been identified as (E-O-(2-hydroxycarbonyl-5-methyl)phenoxymethyl)-2-methoxyimino-N-methylphenyl acetamide. herts.ac.uk

Given the structure of this compound, it is plausible that its metabolic breakdown would follow pathways similar to those observed for other benzoic acid derivatives, which typically proceed through hydroxylation of the benzene (B151609) ring, followed by ring fission.

Table 1: Identified and Potential Metabolites in the Degradation of Dimoxystrobin and Related Compounds

Compound NameParent CompoundRole in Pathway
This compoundDimoxystrobinPrimary metabolite
(E-O-(2-hydroxycarbonyl-5-methyl)phenoxymethyl)-2-methoxyimino-N-methylphenyl acetamideDimoxystrobinMinor metabolite
Azoxystrobin acidAzoxystrobinPrimary metabolite
N-(4,6-dimethoxypyrimidin-2-yl)-acetamideAzoxystrobinIntermediate metabolite
2-amino-4-(4-chlorophenyl)-3-cyano-5,6-dimethyl-pyridineAzoxystrobinIntermediate metabolite
3-quinolinecarboxylic acid,6,8-difluoro-4-hydroxy-ethyl esterAzoxystrobinIntermediate metabolite

This table includes metabolites identified from the parent compound dimoxystrobin and the related strobilurin, azoxystrobin, to infer potential degradation products of this compound.

Role of Microbial Communities in Environmental Attenuation

Microbial communities are fundamental to the environmental breakdown and attenuation of strobilurin fungicides and their metabolites. frontiersin.org The structure and metabolic capacity of the soil microbiome largely determine the rate and extent of degradation. Several bacterial and fungal species have been identified that can degrade strobilurins, often utilizing them as a source of carbon and nitrogen. frontiersin.org

The application of strobilurins can significantly influence the microbial composition of the soil. frontiersin.orgnih.gov Due to their mode of action, which inhibits mitochondrial respiration in fungi, these compounds can lead to a decrease in fungal populations and a corresponding shift towards bacterial dominance in soil activities. frontiersin.orgnih.govresearchgate.net

Community Structure and Functional Shifts under Exposure

Exposure to strobilurin fungicides can induce notable shifts in the structure and function of soil microbial communities. Studies on azoxystrobin have shown that it can alter microbial biodiversity by inhibiting the growth of certain groups of bacteria and fungi. frontiersin.org For instance, metagenomic studies have suggested that the abundance of Proteobacteria and Firmicutes may decrease, while Actinobacteria may increase in the presence of strobilurins. nih.gov

Gene Expression Profiling of Catabolic Pathways

The biodegradation of complex organic molecules like this compound is orchestrated by specific catabolic genes within microorganisms. During the process of biodegradation, exposure to the pesticide can induce the expression of genes encoding the necessary degradative enzymes. frontiersin.org

A significant advancement in understanding the genetic basis of strobilurin degradation is the identification and characterization of the esterase gene, strH, from a Hyphomicrobium species. nih.gov This gene encodes the StrH enzyme, which is responsible for the initial de-esterification step in the degradation of several strobilurin fungicides. nih.gov While this gene is involved in the degradation of the parent compounds, the identification of genes responsible for the subsequent breakdown of the resulting acid metabolites, such as this compound, remains an area for further research. The prediction of metabolic pathways in microbial communities exposed to strobilurin fungicides suggests a high potential for the degradation of various pollutants. nih.govresearchgate.net

Metabolic Transformations of Dimoxystrobin 5 Benzoic Acid in Plant and Non Human Biological Systems

Uptake, Translocation, and Distribution within Plant Tissues

Following the application of dimoxystrobin (B129166) to crops, it is absorbed by the plant tissues. nih.gov The parent compound exhibits systemic and translaminar activity, meaning it can move within the plant. nih.gov It is primarily translocated acropetally, moving upwards through the plant's vascular system with the transpiration stream. nih.gov This movement ensures the distribution of the fungicide to various parts of the plant, including new growth.

While specific studies detailing the uptake and translocation of Dimoxystrobin-5-benzoic acid itself are limited, the behavior of the parent compound suggests that its metabolites, once formed within the plant, would also be subject to the plant's translocation pathways. The distribution of these metabolites is a key factor in determining their potential accumulation in edible portions of the plant.

Biotransformation Pathways in Plants (e.g., hydroxylation, glycosylation, conjugation)

The biotransformation of dimoxystrobin in plants is a multi-step process designed to detoxify the xenobiotic compound and increase its water solubility, facilitating storage or excretion. A key metabolic pathway for strobilurin fungicides, in general, involves the hydrolysis of the methyl ester group, leading to the formation of a carboxylic acid metabolite. researchgate.net In the case of dimoxystrobin, this hydrolysis results in the formation of this compound.

Further biotransformation of this compound can occur through processes such as hydroxylation. bund.de This involves the introduction of a hydroxyl (-OH) group onto the molecule, a common detoxification step in plant metabolism. Following hydroxylation, these metabolites can undergo conjugation, where they are linked to endogenous molecules like glucose or glutathione. researchgate.net This process further increases their water solubility and reduces their biological activity.

Identification of Plant Metabolites and Conjugates

Metabolic studies of dimoxystrobin in various crops have led to the identification of several key metabolites. This compound, also known by its code 505M09, is a significant metabolite. bund.de

Another important metabolite identified is (2E)-2-{2-[(5-carboxy-4-hydroxy-2-methylphenoxy)methyl]phenyl}-2-(methoxyimino)-N-methylacetamide, coded as 505M76. bund.de This compound is a hydroxylation product of this compound, indicating that hydroxylation is a key step in its further metabolism. bund.de While the formation of glucose conjugates is a common pathway for strobilurin metabolites, specific glucose conjugates of this compound have not been detailed in the available literature.

The following table summarizes the identified metabolites of dimoxystrobin relevant to the formation and transformation of this compound.

Metabolite CodeChemical NameFormation Pathway
505M09This compoundHydrolysis of dimoxystrobin
505M76(2E)-2-{2-[(5-carboxy-4-hydroxy-2-methylphenoxy)methyl]phenyl}-2-(methoxyimino)-N-methylacetamideHydroxylation of 505M09

Enzymatic Activities Involved in Plant Metabolism

The metabolic transformations of this compound and its parent compound are mediated by a variety of plant enzymes. The initial hydrolysis of the ester bond in dimoxystrobin to form the benzoic acid derivative is likely catalyzed by carboxylesterases.

The subsequent hydroxylation of the aromatic ring of this compound is typically carried out by cytochrome P450 monooxygenases. These enzymes are a large and diverse group of proteins that play a critical role in the detoxification of a wide range of xenobiotics in plants.

Following hydroxylation, the conjugation of the resulting metabolites with glucose is facilitated by UDP-glucosyltransferases (UGTs). These enzymes transfer a glucose molecule from UDP-glucose to the hydroxyl group of the metabolite, forming a more water-soluble glucoside conjugate.

Comparative Metabolism across Different Plant Species

Dimoxystrobin is registered for use on a variety of crops, including oilseed rape and sunflower. nih.gov Regulatory assessments have evaluated its metabolism in these species, indicating that the formation of this compound (505M09) and its hydroxylated derivative (505M76) are relevant metabolic pathways in these plants. bund.denih.gov

While the general metabolic pathways are expected to be similar across different plant species, the rate and extent of metabolism can vary. These differences can be attributed to variations in the levels and activities of the specific enzymes involved in the biotransformation process, such as carboxylesterases, cytochrome P450s, and UGTs. Such variations can lead to different metabolite profiles and residue levels in different crops.

Excretion and Accumulation in Plant-Associated Matrices

The formation of water-soluble conjugates, such as glucosides, is a key mechanism for the sequestration and detoxification of xenobiotics in plants. These conjugates are often transported and stored in the plant's vacuoles, effectively removing them from active metabolic pathways. This process can lead to the accumulation of metabolites in various plant tissues.

Concerns have been raised regarding the potential for metabolites of dimoxystrobin, including this compound (505M08 and 505M09 being noted as toxicologically relevant), to contaminate groundwater. biosynth.com This suggests that these metabolites can persist and be mobile in the environment. In the context of plant-associated matrices, this implies that residues of this compound and its subsequent metabolites could potentially be found in the soil surrounding the treated plants, as well as within the plant tissues themselves. The extent of accumulation will depend on factors such as the plant species, soil type, and environmental conditions.

Structure Activity Relationship Sar Studies of Dimoxystrobin 5 Benzoic Acid and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of a series of compounds with their biological activity. For Dimoxystrobin-5-benzoic acid and its derivatives, QSAR studies are instrumental in predicting the potency of new analogs and in understanding the physicochemical properties that govern their interactions with biological targets.

The development of predictive QSAR models for the target binding affinity of this compound derivatives involves the creation of a dataset of structurally related compounds and their experimentally determined biological activities. Statistical methods are then employed to generate a mathematical equation that relates the molecular descriptors of the compounds to their activity.

A hypothetical QSAR study for a series of this compound derivatives might yield a model represented by the following equation:

pIC₅₀ = 0.75 * ClogP - 0.23 * TPSA + 0.15 * NHD + 2.54

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the compound's potency.

ClogP is the calculated octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area.

NHD is the number of hydrogen bond donors.

This model would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing the polar surface area, could lead to enhanced binding affinity. The predictive power of such a model is typically evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

Table 1: Hypothetical QSAR Data for this compound Derivatives

Compound pIC₅₀ (Experimental) pIC₅₀ (Predicted) ClogP TPSA (Ų) NHD
Derivative 1 6.2 6.1 3.5 95.4 2
Derivative 2 6.8 6.7 4.2 90.1 2
Derivative 3 5.5 5.6 3.1 105.2 3
Derivative 4 7.1 7.0 4.8 88.5 2
Derivative 5 6.5 6.4 3.9 92.3 2

Through QSAR modeling, key molecular descriptors that significantly influence the biological activity of this compound derivatives can be identified. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO). For instance, modifications to the benzoic acid ring that alter its electron density could impact its interaction with the target protein.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of substituents can influence how the molecule fits into the binding pocket of its target.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor. Lipophilicity is often crucial for membrane permeability and reaching the target site.

Topological Descriptors: These are numerical values that describe the connectivity and branching of the molecule's atoms.

The identification of these key descriptors provides a roadmap for designing new derivatives with optimized properties.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would highlight the key interaction points required for its activity.

A hypothetical pharmacophore model for this compound could include the following features:

One Hydrogen Bond Acceptor (HBA) from the carboxylic acid oxygen.

One Hydrogen Bond Donor (HBD) from the carboxylic acid hydroxyl group.

One Aromatic Ring feature from the benzene (B151609) ring.

One Hydrophobic feature from the aliphatic portion of the molecule.

This model can then be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach is particularly useful when the 3D structure of the biological target is unknown.

Mechanistic Insights from Structural Modifications of the Benzoic Acid Moiety

The benzoic acid moiety of this compound is a critical component for its biological activity, likely involved in key interactions with its target. Structural modifications to this part of the molecule can provide significant mechanistic insights.

The position and nature of substituents on the benzoic acid ring can profoundly affect the molecule's electronic and steric properties, thereby influencing its binding affinity.

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -NH₂) at different positions can alter the acidity of the carboxylic acid and the charge distribution across the aromatic ring. This can impact electrostatic interactions and hydrogen bonding with the target.

Table 2: Hypothetical Influence of Substituents on the Benzoic Acid Moiety

Substituent Position Electronic Effect Predicted Impact on Activity
-NO₂ para Electron-withdrawing Potential increase in acidity, may alter binding
-OCH₃ meta Electron-donating May enhance pi-stacking interactions
-Cl ortho Electron-withdrawing, Steric bulk May cause steric clash and reduce activity
-CH₃ para Electron-donating, Hydrophobic Could increase hydrophobic interactions

Conformational analysis of this compound and its derivatives is crucial for understanding how the molecule adopts a specific three-dimensional shape to bind to its biological target. The flexibility of the molecule, particularly the rotational freedom around single bonds, allows it to adopt various conformations.

The biologically active conformation is the specific spatial arrangement of the molecule when it is bound to its target. Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the potential energy of different conformations and identify the most stable ones. Understanding the preferred conformations can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity and selectivity. For instance, the dihedral angle between the benzoic acid ring and the rest of the molecule could be a critical determinant for biological recognition.

Correlation between Structural Features and Environmental Persistence of this compound and Its Derivatives

The parent compound, Dimoxystrobin (B129166), is known for its persistence in soil. Regulatory assessments have shown that it exhibits high to very high persistence in laboratory soil incubations under aerobic conditions in the dark. This persistence is a key characteristic that necessitates a thorough understanding of its environmental fate and the behavior of its transformation products.

One of the primary degradation pathways for Dimoxystrobin in the environment is the transformation into various metabolites, including this compound. The formation of this carboxylic acid derivative significantly alters the physicochemical properties of the molecule, which in turn affects its environmental persistence and mobility.

Influence of the Benzoic Acid Moiety on Persistence and Mobility

The introduction of a benzoic acid group, transforming Dimoxystrobin into this compound (often referred to by metabolite codes such as 505M08 in regulatory studies), has several important consequences for its environmental behavior:

Increased Polarity and Water Solubility: The carboxylic acid functional group is highly polar and increases the water solubility of the molecule compared to the parent Dimoxystrobin. This change generally leads to weaker adsorption to soil organic matter and clay particles.

Enhanced Mobility: As a result of reduced soil sorption, this compound and similar acidic metabolites exhibit significantly higher mobility in soil. Studies have demonstrated that while Dimoxystrobin itself has low to medium mobility, its carboxylic acid metabolites can have high to very high mobility. This increased mobility raises concerns about the potential for leaching into groundwater.

Persistence of Metabolites: Despite their increased mobility, some of the acidic metabolites of Dimoxystrobin, including the benzoic acid derivative, can still be moderately to highly persistent in soil. This combination of persistence and mobility makes them a focal point in environmental risk assessments.

Degradation Pathways and Structural Influences

The persistence of Dimoxystrobin and its derivatives is also influenced by their susceptibility to different degradation mechanisms:

Microbial Degradation: The microbial communities in soil play a crucial role in the breakdown of strobilurin fungicides. The structure of the molecule, including the presence and position of functional groups, can affect the rate and pathway of microbial metabolism. While the core strobilurin structure can be recalcitrant to degradation, the transformation to the benzoic acid derivative indicates that microbial processes are active in modifying the parent compound.

Photodegradation: Photolysis can be a significant degradation pathway for some strobilurin fungicides. For Dimoxystrobin, laboratory studies have shown that it degrades more rapidly in the presence of light compared to dark conditions. This process can lead to the formation of different metabolites than those produced by microbial action. For instance, one major photolysis metabolite, 505M01, exhibits low to moderate persistence but very high soil mobility. The specific structural features of this compound may influence its photostability, although detailed comparative studies are limited.

Hydrolysis: The stability of the ester linkage in the strobilurin pharmacophore can be a key factor in the persistence of these compounds. While some strobilurins are susceptible to hydrolysis, especially under alkaline conditions, Dimoxystrobin is generally considered to be hydrolytically stable across a range of environmental pH values. The presence of the benzoic acid moiety is unlikely to significantly alter the stability of the core strobilurin structure to hydrolysis.

Data on Environmental Persistence

The following table summarizes the available data on the environmental persistence and mobility of Dimoxystrobin and its key metabolites, illustrating the influence of structural changes.

Compound NameMetabolite CodeStructural Feature of InterestPersistence in Soil (Aerobic)Soil Mobility
DimoxystrobinParent CompoundEster GroupHigh to Very HighLow to Medium
This compound505M08Carboxylic Acid GroupModerate to HighHigh to Very High
Unspecified Acid Metabolite505M09Carboxylic Acid GroupModerate to HighHigh to Very High
Photolysis Metabolite505M01Altered side chainLow to ModerateVery High

Interactive Data Table

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Dimoxystrobin 5 Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Dimoxystrobin-5-benzoic acid from complex matrices and for its subsequent quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, NPD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of this compound by GC can be challenging due to its polarity and low volatility, derivatization can be employed to enhance its amenability to GC analysis.

Derivatization: Esterification of the carboxylic acid group, for instance, through reaction with diazomethane (B1218177) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can produce a more volatile and less polar derivative suitable for GC.

Detectors:

Electron Capture Detector (ECD): The presence of electronegative atoms in the Dimoxystrobin (B129166) structure could make an ECD a sensitive option for detection after suitable derivatization.

Nitrogen-Phosphorus Detector (NPD): As the molecule contains nitrogen atoms, an NPD can offer selective and sensitive detection.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides high selectivity and structural information, allowing for confident identification and quantification. The mass spectrum would exhibit a characteristic molecular ion peak and fragmentation pattern for the derivatized analyte.

A study on the analysis of the related strobilurin fungicide trifloxystrobin (B1683241) and its acidic metabolite in rice utilized GC-MS, demonstrating the applicability of this technique for the broader class of compounds.

Table 1: Illustrative GC-MS parameters for the analysis of a derivatized strobilurin metabolite. (Note: Specific parameters for this compound would require experimental optimization).

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program 100 °C (1 min), then 20 °C/min to 300 °C (5 min)
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-500

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)

Liquid chromatography is highly suitable for the analysis of polar and non-volatile compounds like this compound, eliminating the need for derivatization. Coupling LC with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and specificity, making it the preferred method for residue analysis.

A method for the simultaneous determination of azoxystrobin (B1666510) and its acidic metabolite in lettuce has been developed using LC-MS/MS, highlighting the utility of this technique for related compounds. scribd.com For this compound, a similar approach would be effective.

Table 2: Representative LC-MS/MS parameters for the analysis of this compound. (Note: These are typical starting parameters and would need optimization).

ParameterValue
LC Column C18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), negative mode
MS/MS Transitions Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier)

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. This is invaluable for identifying novel degradation products of Dimoxystrobin in environmental or biological samples. The high resolving power of these instruments can distinguish between isobaric interferences, which is critical in complex matrices. researchgate.net In metabolism studies, HRMS can help elucidate biotransformation pathways by identifying unexpected metabolites. nih.gov

Isotope dilution mass spectrometry (IDMS) is a definitive quantitative technique that offers the highest level of accuracy and precision. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of this compound. The ratio of the analyte to its labeled counterpart is measured by MS. Since the analyte and the internal standard have nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both equally, leading to highly reliable quantification.

Gel Permeation Chromatography for Clean-up

Gel permeation chromatography (GPC), also known as size-exclusion chromatography, is a widely used technique for the clean-up of complex sample extracts prior to chromatographic analysis. lgcstandards.comhpc-standards.com It separates molecules based on their size in solution. In the context of analyzing this compound in fatty matrices like oils or animal tissues, GPC is highly effective at removing large co-extractive molecules such as lipids, which can interfere with the analysis and contaminate the analytical system. eurl-pesticides.euchromspec.com The sample extract is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules like the pesticide metabolite penetrate the pores and elute later, allowing for their separation from the bulk of the matrix.

Spectroscopic Methods for Structural Characterization

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the unequivocal structural elucidation of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity of atoms and the stereochemistry of the molecule. For a novel metabolite of Dimoxystrobin, NMR would be essential for confirming its structure. The chemical shifts and coupling constants in the NMR spectrum provide a unique fingerprint of the molecule. escholarship.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as bands corresponding to the aromatic rings and other functional groups in the molecule. sigmaaldrich.comdocbrown.info This technique is particularly useful for confirming the presence of key functional groups and for comparing the spectrum of an unknown metabolite to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be employed for the unambiguous assignment of all proton and carbon signals.

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of its parent structures, such as benzoic acid and related substituted aromatic compounds. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the benzoic acid ring, the protons of the strobilurin side chain, and a characteristic downfield signal for the carboxylic acid proton, typically observed between 10-13 ppm, which often appears as a broad singlet. rsc.orgnih.gov The aromatic protons would exhibit complex splitting patterns (multiplets) depending on their substitution pattern.

The ¹³C NMR spectrum would provide signals for each unique carbon environment. The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift expected in the range of 165-175 ppm. rsc.orgdocbrown.info Aromatic carbons would resonate between 120-140 ppm, with variations caused by the electronic effects of the substituents. docbrown.info The aliphatic carbons in the side chain would appear in the upfield region of the spectrum. Complete assignment would be facilitated by 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Interactive Table 1: Expected ¹³C NMR Chemical Shifts for the Benzoic Acid Moiety

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
Carboxyl Carbon (C=O)165 - 175Deshielded due to electronegative oxygen atoms. docbrown.info
C1 (ipso-carbon)128 - 132Attached to the carboxyl group.
C2/C6 (ortho-carbons)129 - 131Adjacent to the carboxyl group.
C3/C5 (meta-carbons)128 - 130Influenced by the carboxyl group's electronic effect.
C4 (para-carbon)133 - 135Opposite the carboxyl group.

Note: The table presents typical chemical shift ranges for a substituted benzoic acid and may vary for the specific target molecule.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions from the carboxylic acid and aromatic ring. Based on data from benzoic acid, a very broad absorption band is expected in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.inforesearchgate.net The carbonyl (C=O) group stretching vibration would produce a strong, sharp peak between 1700 and 1680 cm⁻¹. docbrown.info Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid group would be observable around 1320–1210 cm⁻¹ and 960-900 cm⁻¹, respectively. docbrown.info Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C in-ring stretching vibrations are found in the 1625-1465 cm⁻¹ region. docbrown.info

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very Broad
CarbonylC=O Stretch1700 - 1680Strong, Sharp
Aromatic RingC=C Stretch (in-ring)1625 - 1465Medium to Weak
Carboxylic AcidC-O Stretch1320 - 1210Medium
Carboxylic AcidO-H Bend960 - 900Medium, Broad

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. Benzoic acid typically displays two main absorption bands, the B-band (benzenoid) and C-band. rsc.org For the neutral, protonated form at acidic pH, these bands are centered around 274 nm and 230 nm, respectively. rsc.orgsielc.com The absorption spectrum is pH-dependent; in basic solutions where the deprotonated benzoate (B1203000) anion is the dominant species, the B-band maximum shifts to a shorter wavelength (hypsochromic or blue shift). rsc.org The presence of the extended chromophore from the strobilurin structure would likely influence the exact position and intensity of these absorption maxima for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its solid-state behavior can be predicted based on the well-studied structure of benzoic acid. researchgate.net

Interactive Table 3: Typical Crystallographic Data for Benzoic Acid

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)5.497 researchgate.net
b (Å)5.145 researchgate.net
c (Å)21.965 researchgate.net
β (°)97.4 researchgate.net
Key Structural MotifCentrosymmetric dimer via R²₂(8) hydrogen bonds researchgate.net

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid analysis, and potential for miniaturization, making them suitable for detecting pesticide residues.

Voltammetric Techniques for Oxidation Potential Determination

Voltammetric techniques, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of electroactive species and determine their oxidation or reduction potentials. libretexts.org Strobilurin fungicides like dimoxystrobin are electrochemically active. Studies on the related compound azoxystrobin using a boron-doped diamond electrode have shown two irreversible anodic (oxidation) peaks at potentials of +1600 mV and +2150 mV. scispace.com This oxidation is proposed to occur on the vinyl ether moiety of the strobilurin structure. scispace.com

For this compound, a similar irreversible oxidation process would be expected. The precise oxidation potential would be determined by running cyclic voltammograms at various scan rates. This information is crucial for developing more sensitive quantitative methods like differential pulse voltammetry or square-wave voltammetry. Research on the simultaneous determination of dimoxystrobin and azoxystrobin has been successfully performed using square-wave voltammetry, indicating the suitability of this technique for the parent compound and likely its metabolites. researchgate.net

Amperometric Detection in Batch-Injection Analysis

Batch-injection analysis (BIA) is a simplified and rapid electroanalytical technique that involves injecting a small volume of a sample directly onto an electrode immersed in a larger volume of supporting electrolyte. nih.gov When coupled with amperometric detection, where a constant potential is applied and the resulting current is measured, BIA provides a high-throughput and precise method for quantification. rsc.org

This technique is well-suited for the analysis of dimoxystrobin and its metabolites. The optimal detection potential would be selected based on the oxidation potential determined from voltammetric studies. The method's advantages include high analytical frequency (often over 100 injections per hour), minimal sample preparation, and reduced consumption of reagents and generation of waste. nih.gov BIA with amperometric detection has been successfully applied to the determination of various analytes in complex matrices and represents a promising approach for the rapid screening of this compound in environmental water samples. nih.govnih.gov

Immunochemical Methods for High-Throughput Screening

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), are based on the highly specific binding between an antibody and its target antigen. These methods are ideal for high-throughput screening (HTS) of a large number of samples due to their sensitivity, specificity, and compatibility with microplate formats. assaygenie.com

The development of an ELISA for this compound would involve producing polyclonal or monoclonal antibodies that specifically recognize the molecule. This is achieved by first synthesizing a hapten (a molecule that mimics the target analyte's structure) and conjugating it to a larger carrier protein to make it immunogenic. Once specific antibodies are generated, a competitive ELISA format is typically developed. In this format, the target analyte in a sample competes with a known amount of enzyme-labeled analyte for a limited number of antibody binding sites immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

ELISAs have been successfully developed for other strobilurin fungicides, including azoxystrobin, demonstrating excellent sensitivity and high correlation with traditional chromatographic methods. researchgate.net Such assays show low cross-reactivity with structurally related compounds, ensuring high specificity. researchgate.net An analogous ELISA for this compound would provide a rapid, cost-effective, and powerful tool for screening its presence in agricultural products and environmental samples. researchgate.netnih.gov

Development of Antibodies for Specific Detection

The development of highly specific antibodies is a critical first step in the creation of reliable immunoassays for the detection of this compound. This process involves the synthesis of a suitable hapten, its conjugation to a carrier protein to form an immunogen, and the subsequent immunization of animals to produce antibodies.

Hapten Synthesis and Immunogen Conjugation

Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. The design of the hapten, a small molecule that mimics the structure of the target analyte, is crucial for the specificity of the resulting antibodies. For this compound, the benzoic acid moiety provides a reactive carboxyl group that can be used for conjugation to the carrier protein.

Various strategies can be employed for this conjugation. One common method involves the use of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester of the hapten, which then readily reacts with the amino groups of lysine (B10760008) residues on the carrier protein. The selection of the spacer arm connecting the hapten to the carrier protein can also influence the specificity and affinity of the antibodies.

Antibody Production and Characterization

Once the immunogen is synthesized, it is used to immunize laboratory animals, typically mice or rabbits, to produce polyclonal or monoclonal antibodies. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that all recognize the same epitope, offering higher specificity.

The resulting antibodies must be thoroughly characterized to determine their affinity and specificity for this compound. This is often achieved through competitive enzyme-linked immunosorbent assays (ELISAs), where the ability of the antibody to bind to the target analyte is assessed in the presence of structurally related compounds. Cross-reactivity studies are essential to ensure that the antibody does not bind to other pesticides or metabolites that may be present in the sample matrix. For instance, studies on antibodies developed for benzoic acid have shown high specificity with minimal cross-reactivity to other structurally similar compounds. foodtestkit.com

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical technique widely used for the quantitative determination of a variety of analytes, including pesticides. The development of an ELISA for this compound would offer a rapid and high-throughput screening method for its detection in various samples.

Principle of Competitive ELISA

A competitive ELISA is the most common format for the detection of small molecules like this compound. In this format, a known amount of a coating antigen (hapten conjugated to a different carrier protein, such as ovalbumin) is immobilized on the surface of a microtiter plate. The sample containing the unknown amount of this compound is then added to the wells along with a limited amount of the specific antibody. The free analyte in the sample competes with the immobilized coating antigen for binding to the antibody.

After an incubation period, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This secondary antibody binds to the primary antibody that is bound to the coating antigen. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of the analyte to quantify the amount in the samples.

Assay Performance and Validation

The performance of the developed ELISA is evaluated based on several parameters, including sensitivity (limit of detection and IC50 value), specificity (cross-reactivity), and accuracy (recovery). For example, a developed monoclonal antibody for benzoic acid demonstrated an IC50 value of 0.21 mg/L, indicating high sensitivity. researchgate.net The assay would need to be validated by analyzing spiked samples and comparing the results with a reference method, such as liquid chromatography-mass spectrometry (LC-MS).

Below is a hypothetical data table illustrating the performance characteristics of a developed ELISA for this compound, based on typical values for similar assays.

ParameterValue
IC50 (50% Inhibitory Concentration) 1.5 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Linear Working Range 0.2 - 10 ng/mL
Cross-reactivity with Dimoxystrobin < 5%
Cross-reactivity with other strobilurins < 1%
Average Recovery in Spiked Water Samples 95%
Average Recovery in Spiked Soil Extracts 88%

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The accurate quantification of this compound in complex environmental and biological matrices requires efficient sample preparation techniques to extract the analyte and minimize interferences. Matrix effects, which are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds, are a significant challenge in chromatographic methods coupled with mass spectrometry.

Sample Preparation Techniques

A variety of sample preparation methods can be employed for the extraction of this compound from samples such as soil, water, and agricultural products. The choice of method depends on the nature of the matrix and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and clean-up of pesticides from aqueous samples. A suitable sorbent material is chosen to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of an appropriate solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for the multi-residue analysis of pesticides in food and agricultural samples. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step with salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is used for clean-up, where a sorbent is added to the extract to remove interfering matrix components. Studies on other strobilurin fungicides like azoxystrobin have demonstrated the effectiveness of QuEChERS for sample preparation. nih.gov

Matrix Effects

Matrix effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. These effects are particularly pronounced in complex matrices like soil and plant extracts. The extent of the matrix effect can be evaluated by comparing the signal response of the analyte in a pure solvent standard to that in a matrix-matched standard.

The following interactive data table shows hypothetical matrix effect data for the analysis of this compound in different sample matrices using LC-MS/MS. A value of 100% indicates no matrix effect, values <100% indicate signal suppression, and values >100% indicate signal enhancement.

MatrixMatrix Effect (%)Predominant Effect
River Water 85Suppression
Groundwater 95Minimal Effect
Soil (Loam) 65Strong Suppression
Lettuce Extract 75Suppression
Grape Extract 115Enhancement

To mitigate matrix effects, several strategies can be employed:

Matrix-Matched Calibration: Standard curves are prepared in blank matrix extracts to compensate for the signal suppression or enhancement.

Isotope Dilution: A stable isotope-labeled internal standard of the analyte is added to the sample at the beginning of the sample preparation process. Since the internal standard has the same physicochemical properties as the analyte, it experiences the same matrix effects, allowing for accurate correction.

Advanced Clean-up: More rigorous clean-up steps during sample preparation can help to remove a larger portion of the interfering matrix components.

By carefully selecting and optimizing sample preparation methods and employing strategies to mitigate matrix effects, reliable and accurate quantification of this compound in diverse and complex samples can be achieved.

Emerging Research Directions and Future Perspectives for Dimoxystrobin 5 Benzoic Acid

Integrated Computational and Experimental Approaches for Mechanistic Discovery

The integration of computational and experimental methods is poised to revolutionize our understanding of the mechanistic details of Dimoxystrobin-5-benzoic acid at a molecular level. These approaches can provide insights that are difficult to obtain through experimental methods alone.

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical (QM) methods are powerful tools for elucidating the intricate details of chemical reaction mechanisms. nih.govdntb.gov.ua For this compound, QM studies can be instrumental in mapping the potential degradation pathways under various environmental conditions. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely transformation routes, whether through hydrolysis, photolysis, or microbial action. arxiv.orgethz.ch

For instance, methods like Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule and simulate its reactivity. d-nb.info This can help in identifying the most susceptible sites for enzymatic attack or chemical transformation. Understanding these pathways is crucial for predicting the persistence of this compound in the environment and for designing effective remediation strategies. While specific QM studies on this particular metabolite are not yet prevalent, the methodologies have been successfully applied to other complex organic molecules, demonstrating their potential. rsc.org

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic interactions between molecules like this compound and their biological targets. nih.gov Strobilurin fungicides, the parent compounds of this metabolite, are known to inhibit the cytochrome bc1 complex in fungi. researchgate.netwikipedia.org MD simulations can be used to model the binding of this compound to this receptor, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex. unimi.itnih.gov

These simulations can reveal key amino acid residues involved in the binding process and help to understand potential resistance mechanisms that may arise from mutations in the target protein. unimi.it Such knowledge is invaluable for the rational design of new fungicides that may be effective against resistant strains. Furthermore, MD simulations can be used to study the interaction of this compound with other biological macromolecules, helping to assess its potential off-target effects. d-nb.infomdpi.com

Table 1: Computational Approaches for Mechanistic Discovery

Computational Method Application to this compound Potential Insights
Quantum Mechanics (QM) Elucidation of degradation and reaction pathways. Identification of key intermediates and transition states; prediction of reaction kinetics.

Bioremediation Strategies Leveraging Microbial Degradation Pathways

Bioremediation presents an environmentally friendly and cost-effective approach to remove xenobiotic compounds like this compound from contaminated environments. medcraveonline.comnih.gov This involves harnessing the metabolic capabilities of microorganisms to break down the compound into less harmful substances. nih.govresearchgate.net

Genetic Engineering of Degrading Microorganisms

While naturally occurring microorganisms may possess the ability to degrade this compound, their efficiency can often be enhanced through genetic engineering. mdpi.com By identifying the genes responsible for the key enzymatic steps in the degradation pathway, scientists can clone these genes into robust and environmentally adaptable microbial chassis, such as Pseudomonas or Bacillus species. mdpi.commdpi.com

The advent of CRISPR-Cas9 and other gene-editing technologies has made the process of engineering microorganisms more precise and efficient. mdpi.com This could involve overexpressing key degradative enzymes, knocking out competing metabolic pathways, or introducing entirely new enzymatic functions to create a highly specialized microbial strain for the specific bioremediation of this compound. nih.govresearchgate.net Such engineered organisms could be applied to contaminated soil or water to accelerate the removal of the compound.

Development of Bioaugmentation and Biostimulation Techniques

Bioaugmentation and biostimulation are two key strategies for enhancing in-situ bioremediation. remittancesreview.comresearchgate.net Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities into the contaminated site. medcraveonline.comucdavis.edu For this compound, this would entail isolating and culturing microbes that can efficiently use the compound as a carbon or energy source and then introducing them into the affected area.

Biostimulation, on the other hand, focuses on stimulating the growth and activity of the indigenous microbial populations that are already capable of degrading the target compound. medcraveonline.comresearchgate.net This is typically achieved by adding nutrients, such as nitrogen and phosphorus, or electron acceptors, like oxygen, to the environment to create more favorable conditions for microbial activity. ucdavis.edu A combination of bioaugmentation and biostimulation could prove to be the most effective approach for the remediation of sites contaminated with this compound. nih.govremittancesreview.com

Table 2: Bioremediation Strategies

Strategy Description Application to this compound
Genetic Engineering Modification of microorganisms to enhance degradative capabilities. Creation of specialized microbes for efficient breakdown of the compound.
Bioaugmentation Introduction of specific degrading microbes to a contaminated site. Inoculation of soil or water with bacteria or fungi known to degrade strobilurin metabolites.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The ability to detect and quantify this compound at trace levels in complex environmental and biological matrices is crucial for monitoring its fate and assessing its impact. Furthermore, understanding how this compound affects the metabolism of organisms is key to evaluating its potential toxicity.

Advanced analytical techniques are essential for the trace analysis of this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution instruments like time-of-flight (TOF) or Orbitrap mass analyzers, offers the high sensitivity and selectivity required for detecting low concentrations of the compound in samples such as soil, water, and food. ual.esnih.govmdpi.com These methods can not only quantify the parent compound but also identify and quantify its further transformation products. researchgate.net The development of efficient sample preparation techniques, such as solid-phase extraction (SPE), is also critical to remove interfering substances and concentrate the analyte before analysis. researchgate.nethelixchrom.com

Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, is a powerful tool for understanding the biochemical effects of xenobiotics. mdpi.commdpi.com By exposing organisms, such as soil microbes, aquatic algae, or even model organisms in the lab, to this compound and analyzing the resulting changes in their metabolite profiles, scientists can gain insights into the compound's mode of action and potential toxicity. nih.govnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to metabolomic studies, allowing for the identification and quantification of a wide range of metabolites. mdpi.commdpi.com This approach can help in identifying biomarkers of exposure and effect, which are valuable for environmental risk assessment. mdpi.com

Table 3: Advanced Analytical Techniques

Technique Application Key Advantages
LC-MS/MS Trace analysis in environmental and biological samples. High sensitivity, selectivity, and structural information.
GC-MS Metabolomics studies. Suitable for volatile and semi-volatile compounds.

Role of this compound in the broader Environmental Cycle of Strobilurins

This compound is a metabolite of the parent fungicide, dimoxystrobin (B129166). In the broader environmental cycle of strobilurin fungicides, the transformation of the parent compounds into various metabolites is a critical process that dictates their ultimate fate, persistence, and potential for transport. Strobilurins, including dimoxystrobin, undergo degradation in soil and aquatic environments primarily through microbial action and, to a lesser extent, photolysis. maxapress.comfrontiersin.orgnih.gov A common metabolic pathway for many strobilurin fungicides is the hydrolysis of an ester linkage, leading to the formation of a more polar carboxylic acid metabolite. frontiersin.orgnih.gov In this context, this compound represents a key product in the degradation pathway of dimoxystrobin.

The formation of this compound significantly alters the physicochemical properties of the initial compound, which in turn affects its environmental behavior. The addition of a carboxylic acid group increases the polarity and water solubility of the molecule compared to the parent dimoxystrobin. This transformation has profound implications for its mobility in the environment. While the parent compound may have a greater tendency to adsorb to soil organic matter, the more water-soluble acid metabolite is likely to be more mobile in the soil profile. nih.gov

Research and regulatory assessments on dimoxystrobin have identified several metabolites, highlighting their potential for mobility and persistence. nih.gov For instance, studies have shown that certain dimoxystrobin metabolites can exhibit high to very high mobility in soil, posing a potential for groundwater contamination. nih.govpan-europe.info this compound, as a polar metabolite, fits within this group of transformation products that require monitoring to fully understand the environmental footprint of the parent fungicide's use. Microbial degradation is considered the most significant pathway for the removal of strobilurins from the environment. nih.gov The formation of acid metabolites is a key step in this process, often leading to further breakdown and mineralization.

The table below summarizes the characteristics of known dimoxystrobin metabolites, contextualizing the expected role of this compound within its environmental degradation profile.

Metabolite CodeChemical NameFormation PathwayEnvironmental Significance
505M01(2E)-{2-[(2,5-dimethylphenoxy)methyl]phenyl}(methoxyimino)acetic acidPhotolysis, Aerobic soil degradationMajor photolysis product; exhibits very high soil mobility. nih.gov
505M08Not specifiedSoil degradationExhibits very high to high mobility; adsorption is pH-dependent. nih.gov
505M09Not specifiedSoil degradationExhibits very high to high mobility; adsorption is pH-dependent. nih.gov
505M96Not specifiedSediment-water degradationMajor metabolite in anaerobic sediment systems; moderately persistent. nih.gov
N/AThis compoundMicrobial hydrolysis (inferred)Expected to be a polar metabolite with increased water solubility and soil mobility compared to the parent compound.

This table is generated based on available data for dimoxystrobin metabolites and general degradation patterns of strobilurin fungicides.

Design of Next-Generation Chemical Agents based on Mechanistic Understanding

The development of next-generation chemical agents is deeply rooted in the mechanistic understanding of existing compounds like dimoxystrobin and the environmental behavior of their metabolites, such as this compound. Strobilurins function by inhibiting mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex, which blocks the electron transport chain and halts ATP synthesis in fungi. maxapress.comhspioas.blogplantsciencejournal.com This specific mode of action provides a clear target for designing new, more effective, or specialized fungicides.

Structure-Activity Relationship (QSAR) studies are fundamental to this design process. nih.gov By analyzing how modifications to the strobilurin molecular structure affect its fungicidal efficacy, chemists can rationally design novel compounds. Key areas of modification include:

The Toxophore: The (E)-β-methoxyacrylate group is the core functional part of strobilurins responsible for their fungicidal activity. maxapress.com Minor modifications to this group can influence binding affinity to the target site.

Side Chains: Altering the various side chains attached to the core structure can significantly impact the compound's spectrum of activity, systemic properties within the plant, and efficacy against resistant fungal strains. nih.gov Research has shown that introducing different heterocyclic side chains can lead to analogues with higher activity than commercial fungicides. nih.gov

Physicochemical Properties: Modifications are also aimed at optimizing properties like hydrophilicity and lipophilicity to improve uptake, translocation in the plant, and environmental degradation profiles.

Furthermore, an understanding of metabolic pathways is crucial for modern fungicide design. The formation of persistent and mobile metabolites like this compound is a significant consideration in the environmental risk assessment of a pesticide. nih.gov Therefore, a key goal in designing next-generation agents is "design for degradation." This involves creating parent molecules that, after application, break down into environmentally benign or non-persistent metabolites. By modifying specific chemical bonds that are susceptible to microbial cleavage, chemists can guide the degradation pathway towards less problematic end-products.

The table below outlines key strategies employed in the design of next-generation strobilurin-based fungicides.

Design StrategyObjectiveExample Approach
Target Site Modification Overcome target-site resistance in fungal populations.Develop analogues that can bind effectively to mutated cytochrome bc1 complexes.
Spectrum Optimization Broaden or narrow the range of controlled fungal pathogens.Synthesize derivatives with novel side chains to enhance activity against specific fungal classes like Ascomycetes or Basidiomycetes. hspioas.blog
Enhanced Systemicity Improve uptake and movement within the plant for better protection.Modify the molecule's polarity and size to optimize transport through the plant's vascular system.
Resistance Management Reduce the selection pressure for resistant fungal strains.Create compounds with multiple modes of action or design agents specifically for use in rotation with other fungicide classes.
Design for Degradation Minimize environmental persistence and the formation of mobile metabolites.Incorporate chemical groups that are readily metabolized by common soil microbes into non-toxic substances.

By integrating the detailed knowledge of biochemical mechanisms, structure-activity relationships, and environmental fate, researchers can develop new fungicides that are not only more effective but also possess improved environmental and toxicological profiles. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Dimoxystrobin-5-benzoic acid, and how can purity be validated?

  • Methodology : Use a multi-step synthesis approach starting from benzoic acid derivatives, incorporating morpholine or nitro groups as intermediates. Monitor reaction conditions (e.g., temperature, catalysts) using HPLC or LC-MS to track intermediates. Validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), referencing CAS 1418095-11-0 for structural confirmation .
  • Data Validation : Compare spectral data with regulatory standards (e.g., USP/EP) and cross-reference with synthetic protocols for analogous compounds, such as 4-(Diethoxyphosphoryl)benzoic acid .

Q. How can researchers design stability studies for this compound under varying environmental conditions?

  • Experimental Design : Conduct accelerated stability studies under controlled humidity (40–75%), temperature (25–40°C), and UV exposure. Use LC-MS to quantify degradation products and identify hydrolytic or photolytic pathways.
  • Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Compare degradation profiles with structurally related strobilurin fungicides .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Method Selection : Use reverse-phase HPLC with UV detection (λ = 254 nm) or tandem mass spectrometry (MS/MS) for trace analysis. Validate methods per ICH guidelines, including linearity (R² ≥ 0.995), recovery rates (90–110%), and limit of detection (LOD < 0.1 ppm).
  • Case Study : Reference protocols for 5-Fluoro-2-hydroxybenzoic acid, adjusting mobile phase composition (e.g., acetonitrile:water gradients) to optimize separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental degradation rates of this compound?

  • Hypothesis Testing : Evaluate soil adsorption coefficients (Kd) and microbial degradation rates across pH gradients (4–9). Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation.
  • Data Aggregation : Apply meta-analysis techniques to reconcile disparate studies, prioritizing peer-reviewed datasets over preliminary findings. Utilize frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., soil type, organic matter content) .

Q. What molecular mechanisms underlie this compound’s interaction with fungal cytochrome bc1 complexes?

  • Experimental Approach : Perform X-ray crystallography or cryo-EM to resolve binding conformations. Compare inhibition kinetics (Ki values) with parent compound Dimoxystrobin (CAS 149961-52-4) using in vitro assays with isolated mitochondria.
  • Contradiction Management : Address discrepancies in binding affinity by controlling redox conditions (e.g., NADH/NAD+ ratios) and validating assays with known inhibitors like Azoxystrobin .

Q. How can computational models predict the ecotoxicological risks of this compound in aquatic ecosystems?

  • Modeling Strategy : Develop QSAR (Quantitative Structure-Activity Relationship) models using logP, molecular weight (356.3725 g/mol), and electronic parameters (e.g., HOMO-LUMO gaps). Validate against experimental toxicity data for algae (e.g., EC50 values).
  • Data Integration : Cross-reference with EPA DSSTox databases for analogous compounds, ensuring alignment with regulatory thresholds .

Methodological Frameworks

  • For Experimental Replication : Adhere to Beilstein Journal guidelines: detail synthesis protocols in supplementary materials, include NMR/HRMS spectra, and validate purity (>95%) via chromatographic peak integration .
  • For Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and mitigate bias during peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.